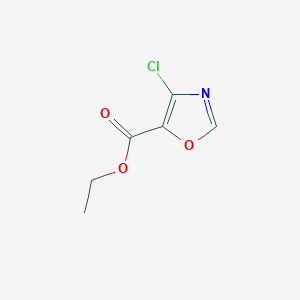

Ethyl 4-chlorooxazole-5-carboxylate

Description

Ethyl 4-chlorooxazole-5-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a chlorine atom at position 4 and an ethyl carboxylate group at position 3. Oxazole derivatives are widely studied due to their versatility in pharmaceutical and agrochemical applications, including roles as intermediates in drug synthesis and bioactive agents. The chlorine substituent enhances electrophilicity, influencing reactivity in cross-coupling reactions or nucleophilic substitutions, while the carboxylate group provides a handle for further functionalization.

Single-crystal X-ray diffraction is commonly employed for structural validation of such derivatives.

Properties

Molecular Formula |

C6H6ClNO3 |

|---|---|

Molecular Weight |

175.57 g/mol |

IUPAC Name |

ethyl 4-chloro-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |

InChI Key |

TZDKVMSXWZQLBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CO1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chlorooxazole-5-carboxylate can be synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . One common method involves the halogenation of oxazole derivatives followed by coupling reactions to introduce various substituents . For example, ethyl 2-chlorooxazole-4-carboxylate can be synthesized by reacting 2-aminooxazole with tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar halogenation and coupling reactions. The process is optimized for yield and purity, often involving purification steps such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents using reagents like phenylboronic acid in the presence of palladium catalysts.

Coupling Reactions: Such as Suzuki and Stille coupling reactions, which are used to introduce aryl or vinyl groups.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Phenylboronic Acid: Utilized in Suzuki coupling reactions to introduce phenyl groups.

Vinyltributyltin: Used in Stille coupling reactions to introduce vinyl groups.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 4-chlorooxazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic activities.

Biological Studies: Investigated for its antimicrobial and anticancer properties.

Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chlorooxazole-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of bioactive molecules that interact with specific enzymes or receptors in biological systems . The exact pathways and targets depend on the specific derivatives synthesized from this compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Structural Differences :

- Heterocyclic Core : Oxazole (O and N at positions 1,3) vs. isoxazole (O and N at adjacent positions) vs. thiazole (S and N). Thiazoles often exhibit enhanced metabolic stability in pharmaceuticals compared to oxazoles.

- Substituent Effects : Chlorine at C4 (oxazole) vs. C5 (thiazole) alters electronic properties and reaction pathways. For example, C4-Cl in oxazole may direct electrophilic attacks to C2.

Reactivity Trends :

Biological Activity

Ethyl 4-chlorooxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its antimicrobial and anticancer properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C6H6ClNO3

- Molecular Weight : 175.57 g/mol

- IUPAC Name : Ethyl 4-chloro-1,3-oxazole-5-carboxylate

- CAS Number : 460081-18-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent action mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's effectiveness is attributed to its ability to penetrate bacterial membranes and inhibit essential enzymatic functions, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The compound appears to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism of action involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. This suggests potential use in combination therapies to enhance the efficacy of existing anticancer drugs .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Oxazole Ring : The initial step includes the reaction of ethyl chloroacetate with an appropriate nitrogen source under acidic conditions.

- Chlorination : Chlorination is performed using thionyl chloride or other chlorinating agents to introduce the chlorine atom at the 4-position.

- Purification : The product is purified through recrystallization or chromatography.

This synthetic route allows for the generation of derivatives with varied biological activities by modifying substituents on the oxazole ring .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results showed that it exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.

Case Study 2: Anticancer Mechanism Elucidation

A recent publication explored the anticancer mechanisms of this compound in detail. It was found that the compound not only induced apoptosis but also inhibited angiogenesis in tumor models, indicating its dual role as both a cytotoxic agent and an anti-angiogenic compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.